molecular formula C8H11BrN2 B13199592 4-Bromo-1-cyclopentyl-1h-imidazole

4-Bromo-1-cyclopentyl-1h-imidazole

Cat. No.: B13199592
M. Wt: 215.09 g/mol
InChI Key: IZUHTDKJCPHVGB-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-1h-imidazole is a heterocyclic compound that features a bromine atom at the fourth position and a cyclopentyl group at the first position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopentyl-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylamine with glyoxal in the presence of ammonium acetate, followed by bromination using a brominating agent such as N-bromosuccinimide .

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclopentyl-1h-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Substituted imidazoles with various functional groups.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

Scientific Research Applications

4-Bromo-1-cyclopentyl-1h-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopentyl-1h-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1h-imidazole
  • 4-Bromo-1-ethyl-1h-imidazole
  • 4-Bromo-1-phenyl-1h-imidazole

Comparison: 4-Bromo-1-cyclopentyl-1h-imidazole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-1-cyclopentylimidazole

InChI

InChI=1S/C8H11BrN2/c9-8-5-11(6-10-8)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

IZUHTDKJCPHVGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(N=C2)Br

Origin of Product

United States

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